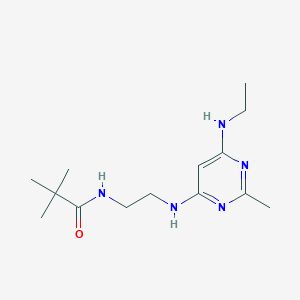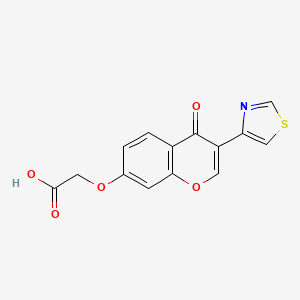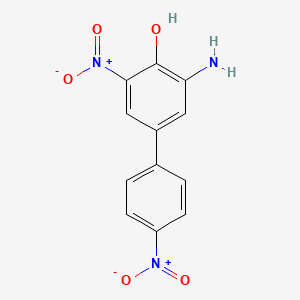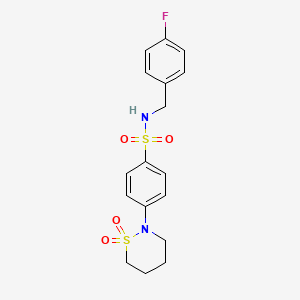![molecular formula C10H10N2OS2 B2888130 2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-11-6](/img/structure/B2888130.png)
2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core with an allylsulfanyl and a methyl group, makes it an interesting subject for scientific research.
Mecanismo De Acción
Target of Action
Similar compounds have shown significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones have been designed and synthesized as potential antitubercular agents . The compound’s interaction with its targets likely involves binding to specific enzymes or proteins, inhibiting their function and leading to antimycobacterial effects.
Biochemical Pathways
Given its antimycobacterial activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of growth in Mycobacterium tuberculosis, as evidenced by its antimycobacterial activity . This suggests that the compound could potentially be developed as an antitubercular agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl 1,3,5-triazine-2,4,6-tricarboxylate under reflux conditions to form the thieno[3,2-d]pyrimidine core . The allylsulfanyl group can be introduced via nucleophilic substitution reactions using allylthiol in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the allylsulfanyl group, forming the corresponding thienopyrimidine derivative.
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidines.
Aplicaciones Científicas De Investigación
2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in developing new drugs targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparación Con Compuestos Similares
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic framework but with different nitrogen positions.
Uniqueness: 2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
IUPAC Name |
3-methyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-3-5-15-10-11-7-4-6-14-8(7)9(13)12(10)2/h3-4,6H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFOZYPAUNYOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)


![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)


![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/new.no-structure.jpg)
![2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2888060.png)
![2-(benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2888062.png)
![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)
![1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2888069.png)
